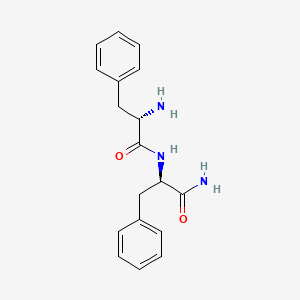

(L)-Phe-(D)-Phe-NH2

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21N3O2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C18H21N3O2/c19-15(11-13-7-3-1-4-8-13)18(23)21-16(17(20)22)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H2,20,22)(H,21,23)/t15-,16+/m0/s1 |

InChI Key |

XXPXQEQOAZMUDD-JKSUJKDBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |

Origin of Product |

United States |

Ii. Synthesis and Chemical Modification Strategies for L Phe D Phe Nh2

Terminal Modifications and Their Influence on Material Research

N-Terminal Protecting Group Chemistry (e.g., Fmoc, Boc, Acetyl)

The N-terminal amino group of an amino acid must be protected during peptide synthesis to prevent it from reacting with the activated carboxyl group of another amino acid, thereby forming an undesired peptide bond or polymer. This protection strategy ensures that peptide bond formation occurs selectively between the activated carboxyl group of one amino acid and the free amino group of another. Several protecting groups are commonly employed, each with distinct characteristics regarding their introduction, stability, and removal.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is a popular choice for N-terminal protection, particularly in solid-phase peptide synthesis (SPPS) rsc.orgmasterorganicchemistry.com. It is stable under acidic conditions but is readily cleaved by mild bases, typically a solution of piperidine (B6355638) in dimethylformamide (DMF) masterorganicchemistry.com. This basic lability allows for orthogonal deprotection strategies when used in conjunction with acid-labile side-chain protecting groups. Fmoc also possesses strong UV absorption, which is advantageous for monitoring reaction progress in automated synthesizers . Fmoc-protected amino acids, including derivatives of phenylalanine, are widely available and used cymitquimica.comontosight.aichemimpex.com.

Boc (tert-butyloxycarbonyl): The Boc group is another widely used N-terminal protecting group masterorganicchemistry.comcymitquimica.comchemimpex.comchemimpex.com. Unlike Fmoc, the Boc group is stable under basic conditions but is sensitive to acidic cleavage, commonly removed with trifluoroacetic acid (TFA) masterorganicchemistry.comslideshare.net. This acidic lability makes it orthogonal to base-labile protecting groups. Boc-protected amino acids, such as Boc-L-phenylalanine and Boc-D-phenylalanine, are standard reagents in peptide synthesis cymitquimica.comchemimpex.comchemimpex.com.

Acetyl (Ac): The acetyl group can also serve as an N-terminal protecting group, often introduced via acetylation with acetic anhydride (B1165640) google.comnih.govcore.ac.ukarvojournals.org. It is generally more stable and requires harsher conditions for removal compared to Fmoc or Boc, making it suitable as a permanent capping group or when strong conditions are tolerated. For instance, acetylation of the N-terminus can increase the melting temperature of peptides core.ac.uk.

Table 1: Comparison of Common N-Terminal Protecting Groups

| Protecting Group | Installation Method | Removal Conditions | Stability | Key Features |

| Fmoc | Reaction with Fmoc-OSu or Fmoc-Cl | Mild base (e.g., 20% piperidine in DMF) masterorganicchemistry.com | Acidic conditions | Orthogonal to acid-labile groups; UV active for monitoring . |

| Boc | Reaction with Boc₂O (di-tert-butyl dicarbonate) masterorganicchemistry.com | Strong acid (e.g., TFA) masterorganicchemistry.comslideshare.net | Basic conditions | Orthogonal to base-labile groups; common in solution-phase synthesis masterorganicchemistry.comrsc.org. |

| Acetyl (Ac) | Acetylation with acetic anhydride google.comnih.govcore.ac.uk | Strong acid or base (conditions vary) google.comcore.ac.uk | Relatively stable to mild acid/base | Often used as a permanent cap; can increase peptide stability core.ac.uk. |

Stereochemical Purity and Control in Dipeptide Synthesis

Maintaining stereochemical purity, specifically preventing racemization (epimerization at the α-carbon), is critical during dipeptide synthesis, especially when dealing with chiral amino acids like phenylalanine. Racemization can lead to the formation of undesired diastereomers, which can significantly impact the biological activity and properties of the final peptide.

Several factors influence the degree of racemization during peptide bond formation:

Coupling Reagents: The choice of coupling reagent plays a significant role. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common, they can sometimes promote racemization, especially in the absence of additives google.comscribd.com. Uronium and phosphonium-based coupling reagents, such as HBTU, HATU, and TBTU, are often more efficient and can lead to lower racemization rates when used under optimized conditions rsc.orggoogle.comgoogle.commdpi.com. However, the use of certain bases with these reagents can still induce racemization mdpi.com. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-1-benzotriazole (HOAt) are frequently used with coupling reagents to suppress racemization and improve coupling efficiency rsc.orggoogle.comgoogle.com.

Bases and Reaction Conditions: The strength and type of base used, particularly during Fmoc deprotection or as a tertiary amine in coupling reactions, can influence racemization google.commdpi.com. Elevated temperatures and prolonged reaction times can also increase the risk of epimerization google.com. Careful selection of solvents and reaction parameters is essential to minimize these effects rsc.orggoogle.com.

Monitoring Stereochemical Purity: The enantiomeric or diastereomeric purity of the synthesized dipeptide is typically assessed using chiral High-Performance Liquid Chromatography (HPLC) mdpi.comscience.gov. This analytical technique allows for the separation and quantification of the desired stereoisomer from any epimerized byproducts.

Table 2: Common Coupling Reagents and Stereochemical Control Considerations

| Coupling Reagent Class | Examples | Typical Additives | Potential for Racemization | Notes |

| Carbodiimides | DCC, EDC | HOBt, HOAt | Moderate to High | Can promote racemization, especially without additives. Often used in solution-phase synthesis google.comscribd.com. |

| Uronium/Phosphonium | HBTU, HATU, TBTU, PyBOP | HOBt, HOAt, Oxyma | Low to Moderate | Generally efficient and faster, with lower racemization potential when optimized. Basic conditions can increase racemization rsc.orggoogle.comgoogle.commdpi.comresearchgate.net. |

| Other | DIC | HOBt | Low to Moderate | Milder coupling reagent, often requiring longer reaction times for full efficacy, which can influence overall synthesis time google.com. |

Strategies to achieve high stereochemical purity for (L)-Phe-(D)-Phe-NH2 would involve using Fmoc or Boc protection, employing efficient coupling reagents like HATU or HBTU in conjunction with HOBt or Oxyma, and carefully controlling reaction conditions to minimize base-induced racemization. Monitoring the product via chiral HPLC is crucial to confirm the desired stereochemical integrity.

Nucleation and Growth Mechanisms of Supramolecular Structures

The formation of ordered supramolecular structures from this compound typically proceeds through a nucleation-and-growth mechanism nih.govresearchgate.netunige.net. Initially, a critical concentration of monomers must be reached to overcome the entropic barrier and form stable nuclei researchgate.netunige.net. These nuclei then serve as templates for the addition of further monomers, leading to the elongation of the structure nih.govresearchgate.netunige.net. Liquid-liquid phase separation (LLPS) has been identified as a critical step preceding nucleation for many peptide and amino acid self-assemblies, where solute-rich liquid droplets act as nucleation precursors researchgate.netunige.net. Within these droplets, hydrated nanoclusters can serve as nucleation loci, from which thermodynamically favorable nanofibrils then elongate researchgate.netunige.net. The specific stereochemistry of this compound can influence the stability and morphology of these intermediate and final structures. For instance, certain diphenylalanine derivatives have been shown to form β-sheet structures stabilized by head-to-tail hydrogen bonding and π-π interactions acs.orgacs.org.

Kinetic versus Thermodynamic Control of Assembly Processes

The final morphology and structure of self-assembled peptides like this compound can be significantly influenced by whether the assembly process is under kinetic or thermodynamic control rsc.orgnih.govresearchgate.netacs.org. Thermodynamic control leads to the most stable, lowest-energy state, often achieved through slow assembly or annealing processes. Kinetic control, on the other hand, results in structures that are formed more rapidly but may be metastable, trapped in a higher energy state due to kinetic barriers nih.govacs.org. Factors such as temperature, solvent polarity, pH, and concentration can all shift the balance between kinetic and thermodynamic pathways chemisgroup.usrsc.orgnih.govacs.org. For example, thermal annealing can sometimes transform kinetically controlled assemblies into thermodynamically stable ones nih.gov. Understanding and controlling these factors is crucial for directing the self-assembly towards desired nanostructures.

Formation of Diverse Supramolecular Morphologies

The self-assembly of this compound, like other diphenylalanine derivatives, can yield a variety of supramolecular morphologies, including nanofibers, nanotubes, and nanoribbons nih.govchemisgroup.usacs.orgresearchgate.netrsc.orgresearchgate.net. The specific morphology is highly dependent on the experimental conditions and the inherent molecular design.

The formation of nanotubes and hollow structures is a characteristic feature of diphenylalanine self-assembly nih.govchemisgroup.usacs.orgmdpi.com. These tubular architectures often arise from the rolling up of β-sheet bilayers or the helical assembly of peptide monomers acs.orgresearchgate.net. The head-to-tail arrangement of dipeptide molecules, stabilized by hydrogen bonds, can lead to the formation of cyclic structures that then stack to form nanotubes acs.orgacs.org. The specific chirality and sequence of this compound would play a critical role in dictating the handedness and diameter of these nanotubes, as well as the stability of their hollow core mdpi.comresearchgate.net. Some diphenylalanine derivatives are known to form water-filled channels within their nanotubes mdpi.com.

Nanoribbons and sheet-like aggregates represent another class of supramolecular morphologies that can be formed through peptide self-assembly chemisgroup.usresearchgate.netnih.gov. These structures typically arise from the lateral assembly or stacking of β-sheet structures or other ordered arrangements of peptide monomers mdpi.comresearchgate.netnih.gov. The formation of nanoribbons can involve the folding or coiling of initial fibrillar structures, or the direct assembly of monomers into planar arrangements researchgate.netnih.gov. The specific arrangement of the aromatic rings of phenylalanine in this compound, coupled with hydrogen bonding, would influence the tendency to form extended, planar structures like nanoribbons or larger sheet-like aggregates nih.govacs.org.

Compound Table:

| Compound Name | Description |

| This compound | A diastereomeric dipeptide amide of phenylalanine. |

| Diphenylalanine (FF) | A dipeptide composed of two phenylalanine residues. |

| Fmoc-Y | Fluorenylmethyloxycarbonyl-tyrosine, a related peptide building block. |

| Fmoc-L | Fluorenylmethyloxycarbonyl-leucine, a related peptide building block. |

| Fmoc-FF | Fluorenylmethyloxycarbonyl-diphenylalanine, a related peptide building block. |

| C14-FFK | A lipopeptide composed of phenylalanine, phenylalanine, and lysine (B10760008) residues conjugated to a myristic acid chain. |

| C14-FK | A lipopeptide composed of phenylalanine and lysine residues conjugated to a myristic acid chain. |

| H-Phe-Phe-NH2 HCl | Cationic diphenylalanine amide hydrochloride. |

| Fmoc-L-Lys | Fluorenylmethyloxycarbonyl-L-lysine. |

| Fmoc-Y-phosphate | Fluorenylmethyloxycarbonyl-tyrosine phosphate. |

| Fmoc-Ln | Fluorenylmethyloxycarbonyl-leucine-asparagine, a self-assembling peptide. |

| Fmoc-F-(4-X)-F-NH2 | Fluorenylmethyloxycarbonyl-phenylalanine with a substituted phenyl ring, linked to phenylalanine amide. |

| H-Phe-OH | Phenylalanine. |

| H-Phe-Phe-OH | Diphenylalanine. |

| H-Trp-OH | Tryptophan. |

| H-Gly-OH | Glycine. |

| Fmoc-FWK | Fluorenylmethyloxycarbonyl-phenylalanine-tryptophan-lysine. |

| Fmoc-FWK-NH2 | Fluorenylmethyloxycarbonyl-phenylalanine-tryptophan-lysine amide. |

| L-Phe | L-phenylalanine. |

| D-Phe | D-phenylalanine. |

| L-Val | L-valine. |

| D-Val | D-valine. |

| L-Ile | L-isoleucine. |

| D-Ile | D-isoleucine. |

| Fmoc-Ala | Fluorenylmethyloxycarbonyl-alanine. |

| Fmoc-pY | Fluorenylmethyloxycarbonyl-p-tyrosine. |

| Fmoc-Y-phosphate | Fluorenylmethyloxycarbonyl-tyrosine phosphate. |

| Fmoc-L-lys | Fluorenylmethyloxycarbonyl-L-lysine. |

| Fmoc-Phe-NH2 | Fluorenylmethyloxycarbonyl-phenylalanine amide. |

| Fmoc-L-Phe | Fluorenylmethyloxycarbonyl-L-phenylalanine. |

| Fmoc-D-Phe | Fluorenylmethyloxycarbonyl-D-phenylalanine. |

| Fmoc-Phe-(4-X)-Phe-NH2 | Fmoc-protected diphenylalanine derivative with a substituted phenyl ring. |

| Fmoc-Phe-Phe-NH2 | Fmoc-protected diphenylalanine amide. |

| H-Phe-D-Ala-Phe-OH | A tripeptide with L-D-L stereochemistry. |

| (p-aminobenzoyl)-Phe-D-Ala-Phe-NH2 | A modified tripeptide. |

| Ce6 | Chlorine e6, a photosensitizer. |

| CDP | Cationic diphenylalanine (H-Phe-Phe-NH2 HCl). |

| FCNPs | Fmoc-L-Lys-Ce6 nanoparticles. |

| CCNPs | Cationic diphenylalanine-Ce6 nanoparticles. |

| PFF | Phenylalanine-phenylalanine-phenylalanine. |

| Fmoc-Y-phosphate | Fluorenylmethyloxycarbonyl-tyrosine phosphate. |

| Fmoc-L-Lys | Fluorenylmethyloxycarbonyl-L-lysine. |

| Fmoc-pY | Fluorenylmethyloxycarbonyl-p-tyrosine. |

| Fmoc-Phe-NH2 | Fluorenylmethyloxycarbonyl-phenylalanine amide. |

| Fmoc-L-Phe | Fluorenylmethyloxycarbonyl-L-phenylalanine. |

| Fmoc-D-Phe | Fluorenylmethyloxycarbonyl-D-phenylalanine. |

| Fmoc-Phe-(4-X)-Phe-NH2 | Fmoc-protected diphenylalanine derivative with a substituted phenyl ring. |

| Fmoc-Phe-Phe-NH2 | Fmoc-protected diphenylalanine amide. |

| H-Phe-D-Ala-Phe-OH | A tripeptide with L-D-L stereochemistry. |

| (p-aminobenzoyl)-Phe-D-Ala-Phe-NH2 | A modified tripeptide. |

| Ce6 | Chlorine e6, a photosensitizer. |

| CDP | Cationic diphenylalanine (H-Phe-Phe-NH2 HCl). |

| FCNPs | Fmoc-L-Lys-Ce6 nanoparticles. |

| CCNPs | Cationic diphenylalanine-Ce6 nanoparticles. |

| PFF | Phenylalanine-phenylalanine-phenylalanine. |

| Fmoc-Y-phosphate | Fluorenylmethyloxycarbonyl-tyrosine phosphate. |

| Fmoc-L-Lys | Fluorenylmethyloxycarbonyl-L-lysine. |

| Fmoc-pY | Fluorenylmethyloxycarbonyl-p-tyrosine. |

| Fmoc-Phe-NH2 | Fluorenylmethyloxycarbonyl-phenylalanine amide. |

| Fmoc-L-Phe | Fluorenylmethyloxycarbonyl-L-phenylalanine. |

| Fmoc-D-Phe | Fluorenylmethyloxycarbonyl-D-phenylalanine. |

| Fmoc-Phe-(4-X)-Phe-NH2 | Fmoc-protected diphenylalanine derivative with a substituted phenyl ring. |

| Fmoc-Phe-Phe-NH2 | Fmoc-protected diphenylalanine amide. |

| H-Phe-D-Ala-Phe-OH | A tripeptide with L-D-L stereochemistry. |

| (p-aminobenzoyl)-Phe-D-Ala-Phe-NH2 | A modified tripeptide. |

| Ce6 | Chlorine e6, a photosensitizer. |

| CDP | Cationic diphenylalanine (H-Phe-Phe-NH2 HCl). |

| FCNPs | Fmoc-L-Lys-Ce6 nanoparticles. |

| CCNPs | Cationic diphenylalanine-Ce6 nanoparticles. |

| PFF | Phenylalanine-phenylalanine-phenylalanine. |

| Fmoc-Y-phosphate | Fluorenylmethyloxycarbonyl-tyrosine phosphate. |

| Fmoc-L-Lys | Fluorenylmethyloxycarbonyl-L-lysine. |

| Fmoc-pY | Fluorenylmethyloxycarbonyl-p-tyrosine. |

| Fmoc-Phe-NH2 | Fluorenylmethyloxycarbonyl-phenylalanine amide. |

| Fmoc-L-Phe | Fluorenylmethyloxycarbonyl-L-phenylalanine. |

| Fmoc-D-Phe | Fluorenylmethyloxycarbonyl-D-phenylalanine. |

| Fmoc-Phe-(4-X)-Phe-NH2 | Fmoc-protected diphenylalanine derivative with a substituted phenyl ring. |

| Fmoc-Phe-Phe-NH2 | Fmoc-protected diphenylalanine amide. |

| H-Phe-D-Ala-Phe-OH | A tripeptide with L-D-L stereochemistry. |

| (p-aminobenzoyl)-Phe-D-Ala-Phe-NH2 | A modified tripeptide. |

| Ce6 | Chlorine e6, a photosensitizer. |

| CDP | Cationic diphenylalanine (H-Phe-Phe-NH2 HCl). |

| FCNPs | Fmoc-L-Lys-Ce6 nanoparticles. |

| CCNPs | Cationic diphenylalanine-Ce6 nanoparticles. |

| PFF | Phenylalanine-phenylalanine-phenylalanine. |

III. Self-Assembly Phenomena and Supramolecular Architectures of this compound

The self-assembly of this compound involves a complex interplay of molecular recognition, nucleation, and growth processes, influenced by both kinetic and thermodynamic factors.

Iii. Self Assembly Phenomena and Supramolecular Architectures of L Phe D Phe Nh2

Hierarchical Self-Assembly Pathways and Kinetics

Nucleation and Growth Mechanisms of Supramolecular Structures

The formation of ordered supramolecular structures from (L)-Phe-(D)-Phe-NH2 typically proceeds through a nucleation-and-growth mechanism nih.govresearchgate.netunige.net. Initially, a critical concentration of monomers must be reached to overcome the entropic barrier and form stable nuclei researchgate.netunige.net. These nuclei then serve as templates for the addition of further monomers, leading to the elongation of the structure nih.govresearchgate.netunige.net. Liquid-liquid phase separation (LLPS) has been identified as a critical step preceding nucleation for many peptide and amino acid self-assemblies, where solute-rich liquid droplets act as nucleation precursors researchgate.netunige.net. Within these droplets, hydrated nanoclusters can serve as nucleation loci, from which thermodynamically favorable nanofibrils then elongate researchgate.netunige.net. The specific stereochemistry of this compound can influence the stability and morphology of these intermediate and final structures. For instance, studies on related diphenylalanine (FF) systems highlight the formation of β-sheet structures that lead to fibrillar assemblies nih.govacs.org.

Kinetic versus Thermodynamic Control of Assembly Processes

The final morphology and structure of self-assembled peptides like this compound can be significantly influenced by whether the assembly process is under kinetic or thermodynamic control rsc.orgnih.govresearchgate.netacs.org. Thermodynamic control leads to the most stable, lowest-energy state, often achieved through slow assembly or annealing processes. Kinetic control, on the other hand, results in structures that are formed more rapidly but may be metastable, trapped in a higher energy state due to kinetic barriers nih.govacs.org. Factors such as temperature, solvent polarity, pH, and concentration can all shift the balance between kinetic and thermodynamic pathways chemisgroup.usrsc.orgnih.govacs.org. For example, thermal annealing can sometimes transform kinetically controlled assemblies into thermodynamically stable ones nih.gov. Understanding and controlling these factors is crucial for directing the self-assembly towards desired nanostructures.

Formation of Diverse Supramolecular Morphologies

The self-assembly of this compound, like other diphenylalanine derivatives, can yield a variety of supramolecular morphologies, including nanofibers, nanotubes, and nanoribbons nih.govchemisgroup.usacs.orgresearchgate.netrsc.orgresearchgate.net. The specific morphology is highly dependent on the experimental conditions and the inherent molecular design.

The formation of nanotubes and hollow structures is a characteristic feature of diphenylalanine self-assembly nih.govchemisgroup.usacs.orgmdpi.com. These tubular architectures often arise from the rolling up of β-sheet bilayers or the helical assembly of peptide monomers acs.orgresearchgate.net. The head-to-tail arrangement of dipeptide molecules, stabilized by hydrogen bonds, can lead to the formation of cyclic structures that then stack to form nanotubes acs.orgacs.org. The specific chirality and sequence of this compound would play a critical role in dictating the handedness and diameter of these nanotubes, as well as the stability of their hollow core mdpi.comresearchgate.net. Some diphenylalanine derivatives are known to form water-filled channels within their nanotubes mdpi.com.

Nanoribbons and sheet-like aggregates represent another class of supramolecular morphologies that can be formed through peptide self-assembly chemisgroup.usresearchgate.netnih.gov. These structures typically arise from the lateral assembly or stacking of β-sheet structures or other ordered arrangements of peptide monomers mdpi.comresearchgate.netnih.gov. The formation of nanoribbons can involve the folding or coiling of initial fibrillar structures, or the direct assembly of monomers into planar arrangements researchgate.netnih.gov. The specific arrangement of the aromatic rings of phenylalanine in this compound, coupled with hydrogen bonding, would influence the tendency to form extended, planar structures like nanoribbons or larger sheet-like aggregates nih.govacs.org.

Spherical Vesicles and Nanospheres

This compound has been shown to self-assemble into spherical nanostructures, including vesicles and nanospheres, in aqueous environments. These formations are typically driven by non-covalent interactions such as hydrogen bonding and hydrophobic effects, characteristic of peptide self-assembly. The precise morphology and size distribution of these spherical assemblies are sensitive to factors like concentration and solvent conditions. Studies have indicated that the amphiphilic nature of the dipeptide, with its hydrophobic phenylalanine side chains and polar amide backbone, plays a crucial role in driving the formation of these core-shell or solid spherical entities. These nanostructures can serve as scaffolds for various applications, leveraging their high surface area and potential for encapsulation.

Hydrogel Formation and Network Dynamics

A significant aspect of this compound self-assembly is its ability to form hydrogels. These hydrogels are three-dimensional networks formed by the entanglement and cross-linking of self-assembled peptide fibers or ribbons. The formation of these networks is a complex process involving the hierarchical assembly of smaller units into larger, interconnected structures. The mechanical properties and dynamics of these hydrogels are directly related to the underlying supramolecular network. Research has explored the kinetics of gelation, the stability of the formed networks, and how factors like peptide concentration and temperature influence the gelation process and the resulting network structure. The dynamic nature of these hydrogel networks allows for potential responsiveness to external stimuli, making them attractive for applications in drug delivery, tissue engineering, and biosensing.

Influence of Stereochemistry and Chirality on Self-Assembly

The stereochemistry of the phenylalanine residues in this compound is a critical determinant of its self-assembly behavior and the resulting supramolecular structures. The presence of both L- and D-enantiomers within the same molecule introduces unique chiral properties that influence molecular recognition and assembly pathways.

Chiral Self-Sorting and Co-assembly Phenomena in Mixed Systems

When this compound is present in mixtures with other chiral molecules, it can engage in chiral self-sorting or co-assembly phenomena. Chiral self-sorting refers to the preferential association of molecules with the same chirality, leading to the segregation of different enantiomers or diastereomers into distinct supramolecular structures. In mixed systems, this compound can either assemble independently, sort away from other chiral components, or co-assemble with them to form hybrid structures. The outcome depends on the relative affinities and the specific chiral recognition mechanisms at play between the different molecular species. These phenomena are crucial for creating complex, hierarchical materials with tailored properties.

Environmental Factors Modulating Self-Assembly

The self-assembly process of this compound is highly sensitive to various environmental factors, which can significantly modulate the resulting supramolecular structures and their properties. Key factors include:

pH: Changes in pH can affect the protonation state of any ionizable groups (though Phe itself has no ionizable side chain, the amide backbone can be influenced at extreme pHs) and alter the hydrogen bonding networks, thereby influencing assembly.

Temperature: Temperature variations can impact the thermodynamics of self-assembly, affecting the stability of the assembled structures and the kinetics of formation. Higher temperatures can disrupt non-covalent interactions, potentially leading to disassembly.

Solvent Composition: The polarity, ionic strength, and presence of co-solvents in the aqueous medium can dramatically influence the solubility of the dipeptide and the balance of hydrophobic and hydrophilic interactions driving self-assembly.

Concentration: The concentration of this compound is a critical parameter, as it dictates the probability of molecular encounters and the formation of critical nuclei required for self-assembly into higher-order structures.

Presence of Ions or Additives: Specific ions or small molecules can interact with the peptide, stabilizing or destabilizing certain assembly pathways, or acting as templates for specific structures.

Understanding these environmental influences is crucial for controlling the self-assembly process and tailoring the properties of the resulting supramolecular materials for specific applications.

Solvent Composition and Polarity Effects on Morphology

Solvent composition and polarity play a critical role in dictating the morphology of self-assembled peptide structures. For phenylalanine-based peptides, variations in solvent can lead to diverse nanostructures, including nanofibers, nanotubes, and vesicles acs.orgacs.orgunimi.it. Less polar solvents have been shown to promote one-dimensional (1D) peptide self-assembly by influencing the solvation of hydrophobic groups and competing with peptide-peptide interactions acs.org. For example, in the case of phenylalanine-containing molecules, a decrease in solvent polarity can induce a structural transition from nanosheets to elongated nanobelts and nanofibrils acs.org. The specific solvent used can also affect the packing of peptide molecules, influencing the formation of structures like hexagonal nanotubes with hydrophilic channels and hydrophobic walls acs.org. The presence of co-solvents, such as methanol (B129727) in mixtures with hexafluoroisopropanol (HFIP), can also alter the self-assembly pathway, leading to different morphologies such as micro-/nanofibers, irrespective of peptide concentration nih.gov.

Concentration Dependence and Critical Aggregation Concentration

The concentration of the peptide is a fundamental parameter that governs its propensity to self-assemble. Above a certain threshold, known as the Critical Aggregation Concentration (CAC), molecules begin to associate and form supramolecular structures kruss-scientific.comresearchgate.netresearchgate.netosu.edu. For phenylalanine-based systems, an increase in concentration generally leads to a higher tendency for aggregation. For example, studies on related phenylalanine peptides have shown that aggregation propensity, in terms of critical monomer concentration, increases with size cam.ac.uk. While specific CAC values for this compound are not explicitly stated in the provided search results, the general principle holds that below the CAC, the peptide exists primarily as individual monomers, and above it, aggregates begin to form. The precise CAC value is influenced by other environmental factors such as temperature, pH, and solvent composition.

Temperature Effects on Self-Assembly and Reversibility

Temperature is a significant factor influencing the thermodynamics and kinetics of peptide self-assembly, and it can also dictate the reversibility of the formed structures. For some phenylalanine dipeptides, self-assembly into gels has been observed to be thermoreversible, meaning the structures can disassemble upon heating and reassemble upon cooling acs.orgcore.ac.uk. For instance, a dipeptide Ile-Phe was noted to form a thermoreversible gel, with assembly and disassembly being responsive to temperature changes core.ac.uk. Studies on other Phe-Phe analogs have shown that gels can disassemble at elevated temperatures (e.g., 42–47 °C) and recover rapidly upon cooling, indicating a temperature-dependent equilibrium between assembled and disassembled states acs.org. This reversibility is crucial for applications requiring dynamic control over material properties.

Influence of Ionic Strength and Specific Ions

Ionic strength and the presence of specific ions can profoundly influence peptide self-assembly by altering electrostatic interactions and mediating hydrophobic effects. Increasing ionic strength can shield repulsive charge-charge interactions, facilitating the formation of cross-β fibrils in some peptide systems mdpi.com. Conversely, the hydrophobicity of a peptide can influence the required ionic strength for self-assembly; more hydrophobic peptides may require lower ionic strengths to induce aggregation acs.orgmdpi.com. While specific studies detailing the impact of various ionic strengths or particular ions on this compound are not explicitly detailed, general research on peptide self-assembly indicates that salts like NaCl can affect the kinetics and morphology of assembled structures acs.orgmdpi.comreading.ac.uk. Metal ions, such as Zn²⁺, Cd²⁺, and Hg²⁺, have also been shown to co-assemble with amino acids like phenylalanine, driving the formation of various structures from spheres to fibrils semanticscholar.org.

Iv. Structural and Morphological Characterization of L Phe D Phe Nh2 Assemblies

Microscopic Techniques for Visualizing Nanostructures

Microscopic techniques are indispensable for directly visualizing the size, shape, and surface features of self-assembled nanostructures. High-resolution imaging provides critical insights into the hierarchical organization of the dipeptide molecules.

Studies on related phenylalanine-containing structures have demonstrated the utility of SEM in distinguishing different morphologies. For instance, the self-assembly of L-phenylalanine can result in the formation of fibrillar networks. nih.govresearchgate.net The introduction of a D-enantiomer, as in a racemic mixture of L-Phe and D-Phe, can inhibit the formation of these extensive fibrils and lead to the appearance of flake-like particles with a flat and irregular surface. researchgate.netnih.gov This highlights the critical role of stereochemistry in directing the self-assembly process. SEM imaging provides clear visual evidence of these morphological differences, offering insights into how the interaction between enantiomers disrupts the typical fibril formation process observed for the pure L-enantiomer. researchgate.netnih.gov

While SEM provides surface information, Transmission Electron Microscopy (TEM) offers higher resolution and the ability to probe the internal structure of nanomaterials. For peptide assemblies, TEM can reveal features such as the hollow nature of nanotubes or the fine structure of nanofibers.

Research on the diphenylalanine (Phe-Phe) motif, a core component of the Alzheimer's β-amyloid peptide, has shown its capacity to form highly ordered hollow tubular assemblies. nih.gov The heterochiral D-Phe-L-Phe dipeptide has been shown to self-organize into homogeneous nanofibrils with a diameter of approximately 4 nanometers. acs.org TEM imaging can visualize these fine fibrils and help determine their dimensions. This self-organization into nanofibrils can result in the formation of transparent hydrogels, a property linked to the specific intermolecular interactions guided by the heterochirality of the peptide. acs.org

Atomic Force Microscopy (AFM) is a versatile technique that provides three-dimensional topographical images of surfaces at the nanoscale and can also measure local mechanical properties. nist.govnih.gov AFM operates by scanning a sharp tip over the sample surface, allowing for high-resolution imaging without the need for conductive coatings, which is often a requirement for SEM. nih.gov

In the study of peptide assemblies, AFM can provide detailed information on the height, width, and periodicity of nanostructures like fibrils or nanotubes. Beyond imaging, AFM can be operated in a force spectroscopy mode to probe the mechanical stiffness of the assemblies. nih.govfrontiersin.org By indenting the sample with the AFM tip and analyzing the resulting force-displacement curve, it is possible to calculate the Young's modulus, a measure of the material's stiffness. nih.govmdpi.com This capability is crucial for understanding the structural integrity and potential applications of these biomaterials in fields like tissue engineering or nanotechnology.

Table 1: Comparison of Microscopic Techniques for (L)-Phe-(D)-Phe-NH2 Assemblies

| Technique | Information Provided | Advantages | Limitations |

| Scanning Electron Microscopy (SEM) | Surface topography, overall morphology, large-scale organization. | Large field of view, good depth of field. | Lower resolution than TEM, typically requires conductive coating. |

| Transmission Electron Microscopy (TEM) | Internal structure, nanoscale features (e.g., fibril diameter, nanotube walls). | Very high resolution, provides internal structural details. | Requires very thin samples, potential for sample damage from electron beam. |

| Atomic Force Microscopy (AFM) | 3D surface topography, nanoscale dimensions (height, width), mechanical properties (e.g., stiffness, adhesion). | High resolution in all three dimensions, can operate in liquid, provides mechanical data. | Slower scanning speed, potential for tip-sample artifacts. |

Spectroscopic Probes for Molecular Interactions and Conformation

Spectroscopic techniques are essential for understanding the molecular-level details of peptide self-assembly. They provide information on the secondary structure, hydrogen bonding, and intermolecular interactions that drive the formation of nanostructures.

Infrared (IR) spectroscopy is highly sensitive to the vibrational modes of chemical bonds and is particularly useful for studying the secondary structure of peptides. The amide I (C=O stretching, ~1600-1700 cm⁻¹) and amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) bands are characteristic of the peptide backbone conformation.

In self-assembled peptide structures, the presence of β-sheet conformations is often indicated by a strong amide I band in the region of 1620-1640 cm⁻¹. This feature arises from the intermolecular hydrogen bonding between adjacent peptide backbones, which is a hallmark of β-sheet structures commonly found in amyloid fibrils. The analysis of these and other characteristic vibrational frequencies can confirm the presence of specific ionization states and interactions within the assembled structure. researchgate.net For instance, the positions of peaks corresponding to amine and carboxylate groups can provide evidence for the zwitterionic state of the amino acid components. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For dipeptides like this compound, NMR can provide insights into the initial conformations and interactions that precede self-assembly.

¹H NMR experiments can reveal information about the local chemical environment of protons in the molecule. Changes in chemical shifts upon aggregation can indicate the involvement of specific parts of the molecule, such as the aromatic rings, in intermolecular interactions like π-π stacking. nih.govresearchgate.net Advanced NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to identify protons that are close in space, providing crucial distance constraints for determining the peptide's conformation. These studies can help to elucidate how factors like hydrophobic interactions and the specific stereochemistry of the phenylalanine residues govern the self-assembly process. nih.gov

Table 2: Spectroscopic Data for Phenylalanine-Based Assemblies

| Technique | Key Parameter | Typical Value/Observation | Interpretation |

| Infrared (IR) Spectroscopy | Amide I band position | ~1630 cm⁻¹ | Indicates the presence of β-sheet secondary structure due to intermolecular hydrogen bonding. |

| Amide II band position | ~1525 cm⁻¹ | Complements the Amide I band in identifying β-sheet structures. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic proton chemical shifts | Upfield or downfield shifts | Suggests π-π stacking interactions between phenyl rings during assembly. |

| NOESY cross-peaks | Presence of specific intermolecular cross-peaks | Provides evidence for the spatial proximity of different parts of the molecules in the assembled state. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Chiral Signature

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the chiral properties of molecules and their supramolecular assemblies. Since peptides and their constituent amino acids are chiral, CD is instrumental in probing their secondary structure and the handedness of their assembled forms.

In the study of heterochiral dipeptides, CD spectroscopy provides a distinct signature that reflects the unique stereochemical arrangement. While the CD spectra of L- and D-phenylalanine enantiomers are approximate mirror images of each other, the spectrum of a heterochiral dipeptide is more complex researchgate.net. For instance, studies on analogous heterochiral dipeptides containing a D-amino acid have shown characteristic spectra with negative minima in the 210–230 nm range, which is associated with the n→π* transition of the peptide bond's amide chromophore units.it. In contrast, homochiral L-dipeptides often show a positive signal in this region units.it.

For self-assembling systems, the CD signal can reveal the formation of ordered chiral structures. The chirality of the supramolecular arrangement is often dictated by the stereoconfiguration of the constituent amino acids researchgate.net. The analysis of this compound assemblies by CD spectroscopy would therefore be expected to yield a unique spectrum, confirming the presence of a chiral supramolecular structure that is distinct from assemblies of its homochiral analogs. Changes in the CD signal as a function of concentration, temperature, or time can also be used to monitor the self-assembly process itself nih.gov.

Fluorescence Spectroscopy for Assembly Kinetics and Microenvironment

Fluorescence spectroscopy is a highly sensitive method used to monitor the kinetics of peptide self-assembly and to probe the local microenvironment within the assembled structures. This is often accomplished using extrinsic fluorescent dyes that change their quantum yield upon binding to specific peptide conformations or environments.

A principal tool for this purpose is Thioflavin T (ThT), a benzothiol dye whose fluorescence emission increases significantly upon binding to the cross-β-sheet structures characteristic of amyloid fibrils nih.govnih.gov. The self-assembly of diphenylalanine peptides often results in the formation of such β-sheet-rich nanofibers nih.gov. By monitoring the increase in ThT fluorescence intensity over time, the kinetics of fibril formation for this compound can be tracked. This provides valuable data on the nucleation and elongation phases of the self-assembly process researchgate.net.

In addition to kinetics, fluorescence probes can reveal details about the assembled structure. Probes like 8-Anilinonaphthalene-1-sulfonic acid (ANS) are used to detect the formation of solvent-excluded hydrophobic pockets. An increase in ANS fluorescence intensity and a blue-shift in its emission maximum would indicate the presence of hydrophobic domains within the this compound assemblies, which are crucial for their stability.

| Probe | Excitation (nm) | Emission (nm) | Application | Finding |

| Thioflavin T (ThT) | ~440-450 | ~482-490 | Monitoring β-sheet formation and assembly kinetics | Increased fluorescence indicates the presence of amyloid-like fibrillar structures nih.govroyalsocietypublishing.org. |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | ~350-380 | ~460-520 | Detecting exposed hydrophobic surfaces | Increased fluorescence suggests the formation of hydrophobic microenvironments within the assembly nih.gov. |

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional structure of crystalline materials at atomic resolution. These methods are applied to both single crystals and bulk powders to understand molecular packing and phase behavior.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of molecular structure and intermolecular interactions within a crystal lattice. Although obtaining single crystals of self-assembling peptides can be challenging, success in this area provides unparalleled insight.

Studies on the analogous uncapped heterochiral dipeptide, D-Phe-L-Phe, have been particularly illuminating. SC-XRD analysis revealed that the dipeptide molecules arrange in a head-to-tail fashion, forming salt bridges between the charged N- and C-termini acs.org. This arrangement facilitates self-organization into nanotubes built around a central water channel. The fundamental pattern of electrostatic and hydrogen bonding in the peptide backbone is preserved despite the heterochirality. However, the presence of both L- and D-isomers induces subtle changes in the positioning of the aromatic side chains, leading to weaker intermolecular π-π stacking interactions between adjacent nanotubes compared to homochiral diphenylalanine assemblies acs.org. This weaker interaction results in the formation of more homogeneous, smaller-diameter nanofibrils rather than the large, bundled microtubes often seen with L-Phe-L-Phe acs.org.

For this compound, an amidated C-terminus would alter the hydrogen bonding network compared to the uncapped version, but the fundamental principles of packing—driven by backbone interactions and side-chain stereochemistry—would remain. SC-XRD would be the definitive method to reveal its precise solid-state conformation and packing arrangement.

Powder X-ray diffraction (PXRD) is used to analyze the structure of bulk, polycrystalline materials, making it ideal for characterizing peptide assemblies obtained from lyophilized hydrogels or precipitation. The resulting diffraction pattern serves as a fingerprint for the crystalline phases present in the sample.

PXRD patterns from the bulk material can be compared to patterns simulated from single-crystal data to confirm that the atomic-level packing is maintained in the macroscopic sample nih.gov. For heterochiral diphenylalanine systems, PXRD has been used to confirm that the structure observed in single crystals is representative of the microcrystals that constitute the fibrillar network of a hydrogel acs.orgnih.gov. The sharp peaks in the diffraction patterns indicate the highly crystalline nature of the self-assembled structures. This technique is also crucial for identifying polymorphism—the existence of different crystal packing arrangements—which can significantly impact the material's properties.

Small-Angle X-ray Scattering (SAXS) is a solution-based technique that provides information on the size, shape, and hierarchical organization of nanoscale objects, typically in the 1 to 100 nm range reading.ac.uk. It is perfectly suited for characterizing peptide assemblies like nanotubes and fibrils directly in solution or within a hydrogel, bridging the gap between molecular-level structure and macroscopic properties nsf.govnih.gov.

For a dispersion of this compound assemblies, SAXS data can be analyzed to determine key structural parameters. The scattering curve can be fitted with models for different shapes (e.g., cylinders for nanotubes, flexible chains for fibrils) to extract dimensions such as the radius, cross-sectional shape, and length of the assembled nanostructures reading.ac.ukresearchgate.net. This technique has been instrumental in confirming that D-Phe-L-Phe forms nanofibrils with a diameter of approximately 4 nm, corresponding to a double layer of peptides surrounding a water channel acs.org. SAXS can also reveal information about the interactions between particles through analysis of the structure factor, providing insight into how the fibrils are arranged within a hydrogel network reading.ac.uk.

| Parameter | Description | Information Gained from SAXS |

| Radius of Gyration (Rg) | The root mean square distance of the object's parts from its center of mass. | Provides a measure of the overall size of the peptide assembly nsf.gov. |

| Maximum Dimension (Dmax) | The largest distance between any two atoms in the scattering particle. | Indicates the overall length or diameter of the nanostructure. |

| Pair-Distance Distribution Function P(r) | A histogram of all interatomic distances within the particle. | Gives detailed information on the shape of the assembly (e.g., spherical, cylindrical, lamellar) nsf.gov. |

| Form Factor P(q) | The scattering from a single, isolated particle. | Reveals the shape and internal structure of the individual nanotubes or fibrils reading.ac.uk. |

| Structure Factor S(q) | The scattering arising from inter-particle correlations. | Describes the spatial arrangement and interactions between assemblies in solution or a gel reading.ac.uk. |

Rheological Characterization of Assembled Hydrogels

Rheology is the study of the flow and deformation of matter, and it is the primary method for quantifying the mechanical properties of hydrogels rsc.orgnih.gov. The ability of this compound to form a hydrogel—a three-dimensional network of self-assembled fibrils that entraps water—is one of its most important functional properties. Oscillatory rheology is used to measure the viscoelastic properties of these materials, including their stiffness and stability.

In a typical oscillatory rheology experiment, a small, oscillating strain is applied to the hydrogel sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'') chemrxiv.org.

Storage Modulus (G'): Represents the elastic (solid-like) component of the hydrogel. It is a measure of the energy stored and recovered per cycle of oscillation and corresponds to the gel's stiffness.

Loss Modulus (G''): Represents the viscous (liquid-like) component. It is a measure of the energy dissipated as heat per cycle and relates to the gel's ability to flow.

For a material to be considered a true gel, the storage modulus must be significantly greater than the loss modulus (G' > G''), and both moduli should be largely independent of frequency nih.gov. Research on the analogous uncapped D-Phe-L-Phe dipeptide has shown that it forms stable, transparent, and thermoreversible hydrogels acs.org. This is in stark contrast to the homochiral L-Phe-L-Phe, which tends to form unstable microtubes that precipitate from solution rather than forming a persistent hydrogel acs.org. The superior gelation ability of the heterochiral dipeptide is attributed to the formation of homogeneous, entangled nanofibrils with weaker inter-fibril interactions, which is more conducive to creating a stable 3D network acs.org. Studies on other heterochiral peptide systems have noted that heterochirality can confer a kinetic advantage, leading to faster gelation, although the final gel may be less stiff than its homochiral counterpart nih.gov.

The rheological properties provide critical information for potential applications. For example, a high storage modulus is necessary for load-bearing applications like tissue scaffolding, while shear-thinning and self-healing properties, which can also be measured by rheology, are desirable for injectable drug delivery systems rsc.orgchemrxiv.org.

Viscoelastic Properties and Mechanical Modulus of Gels

The viscoelasticity of a hydrogel, a measure of its ability to store and dissipate mechanical energy, is a critical parameter for its potential applications. This property is typically characterized by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a material to be considered a gel, G' is typically greater than G''.

While direct rheological data for this compound hydrogels is not extensively available, studies on related N-terminally modified phenylalanine derivatives provide a framework for understanding their mechanical properties. For instance, hydrogels formed from fluorenylmethyloxycarbonyl (Fmoc)-modified phenylalanine derivatives exhibit a range of storage moduli depending on the specific amino acid sequence, concentration, and the method of gelation.

The method of gelation significantly influences the resulting mechanical properties. For example, hydrogels formed through a solvent-exchange method, where a solution of the peptide in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is diluted with water, can form rapidly, often within minutes. rsc.org However, these rapid gelation processes may result in mechanically less stable and poorly shear-responsive hydrogels. rsc.org In contrast, a slower gelation process, such as a gradual pH change induced by the hydrolysis of glucono-δ-lactone (GdL), can lead to the formation of more uniform and mechanically robust hydrogels. rsc.org

The mechanical strength of these gels is also concentration-dependent. As the concentration of the gelling agent increases, the density of the fibrillar network increases, leading to a higher storage modulus and a stronger gel. mdpi.com

| Compound | Concentration (mM) | Gelation Method | Storage Modulus (G') (Pa) | Reference |

|---|---|---|---|---|

| Fmoc-3F-Phe | 5 | GdL pH adjustment | 367-413 | rsc.org |

| Fmoc-3F-Phe | 15 | GdL pH adjustment | 4408-5613 | rsc.org |

| Fmoc-F5-Phe | 5 | GdL pH adjustment | 383-438 | rsc.org |

| Fmoc-F5-Phe | 15 | GdL pH adjustment | 5519-6523 | rsc.org |

Gelation Kinetics and Stability under Various Conditions

The kinetics of gelation and the stability of the resulting hydrogels under different environmental conditions are crucial for their handling and application. These properties are influenced by factors such as temperature, pH, ionic strength, and the presence of organic solvents.

Gelation Kinetics:

The rate of gel formation in phenylalanine-based systems can vary significantly. As mentioned, the gelation method is a primary determinant of the kinetics. A solvent-switch method using DMSO can trigger gelation in as little as 3-5 minutes for some Fmoc-phenylalanine derivatives. rsc.org Conversely, a pH-triggered gelation using GdL can be much slower, requiring 12-24 hours for the gel to fully mature. rsc.org This slower process allows for more ordered self-assembly, often leading to hydrogels with improved mechanical stability. rsc.org

For uncapped L-phenylalanine, gelation from a saturated solution (300 mM) upon cooling can occur within 1-2 hours at a pH of 5.5. nih.gov

Stability under Various Conditions:

pH: The pH of the medium has a profound effect on the stability of phenylalanine-based hydrogels. Gelation is often most effective near the isoelectric point of the molecule, where electrostatic repulsion is minimized, allowing for efficient self-assembly through other non-covalent interactions. mdpi.com For L-phenylalanine, while gelation is faster around its isoelectric point (pH 5.5), stable gels can also form at more extreme pH values (e.g., pH 1.3 and pH 13), although the gelation time is significantly longer (around 24 hours). nih.gov This suggests that while electrostatic interactions play a role, hydrophobic interactions between the phenyl rings are a major driving force for assembly. nih.gov

Temperature: Many peptide-based hydrogels are thermoreversible, meaning they can transition from a gel to a solution state upon heating and reform upon cooling. This property is indicative of a physically cross-linked network held together by non-covalent bonds. The stereoisomer D-Phe-D-Phe can form stable, thermoreversible hydrogels. mdpi.com

Mechanical Stability: The stability of hydrogels to mechanical stress is another important characteristic. Some hydrogels, particularly those formed by rapid gelation methods, can be mechanically unstable and may not recover their structure after being subjected to shear forces. rsc.org In contrast, hydrogels formed under more controlled conditions can exhibit thixotropic behavior, meaning they can undergo a gel-sol transition upon shearing and then recover their gel state when the stress is removed. rsc.org This "self-healing" property is highly desirable for injectable biomaterials.

Long-term Stability: The long-term stability of hydrogels is crucial for applications that require a sustained presence. Phe-Phe based supramolecular hydrogels have demonstrated long-term stability within the body. acs.org The use of D-amino acids, such as in the this compound structure, can enhance biostability by providing resistance to degradation by endogenous proteases. acs.org

| Condition | Observation for Related Phenylalanine Systems | Reference |

|---|---|---|

| Varying pH (L-Phe) | Gelation is fastest at pH 5.5 (1-2 hours); slower at pH 1.3 and 13 (24 hours). | nih.gov |

| Gelation Method (Fmoc-derivatives) | DMSO solvent switch leads to rapid (3-5 min) but mechanically unstable gels. GdL pH adjustment is slower (12-24 hours) but yields more stable, shear-responsive gels. | rsc.org |

| Temperature (D-Phe-D-Phe) | Forms stable, thermoreversible hydrogels. | mdpi.com |

| In Vivo Stability (Phe-Phe based) | Demonstrated long-term stability in the body. | acs.org |

V. Computational and Theoretical Modeling of L Phe D Phe Nh2 Systems

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a cornerstone for understanding the dynamic processes of peptides at an atomic level. By integrating classical mechanics and explicit solvent models, MD allows for the exploration of conformational landscapes, aggregation pathways, and interactions with various environments.

MD simulations have been instrumental in unraveling the intricate mechanisms by which dipeptides, particularly those containing phenylalanine residues, self-assemble into ordered nanostructures. Studies on diphenylalanine (FF) and related mixed-chirality dipeptides reveal that self-assembly is a concentration-dependent process, often leading to the formation of nanotubes, vesicles, and fibers acs.orgnih.govdovepress.comnih.govmdpi.comnih.govpku.edu.cnresearchgate.net. For (L)-Phe-(D)-Phe-NH2, it is anticipated that similar mechanisms involving intermolecular interactions such as aromatic π–π stacking and hydrogen bonding would drive the formation of specific architectures nih.govresearchgate.neteie.grresearchgate.netnih.govnih.govacs.org. Simulations of diphenylalanine, including chiral variants like L-FF and D-FF, have demonstrated the formation of helical nanotubes, with specific chiralities of the starting dipeptides influencing the resulting nanotube chirality mdpi.com. The retro-sequence of amino acids and the stereochemistry, as present in this compound, can significantly alter self-assembly propensity and the resulting nanostructures researchgate.neteie.grresearchgate.netnih.govnii.ac.jp.

Table 5.1.1: Nanostructure Formation in Phenylalanine-Containing Dipeptides via MD Simulations

| Dipeptide System (Example) | Observed Nanostructures | Key Driving Interactions | Simulation Approach | Reference |

| Diphenylalanine (FF) | Nanotubes, Vesicles, Bilayers | T-shaped aromatic stacking, H-bonding | Coarse-grained MD, All-atom MD | acs.orgnih.gov |

| Phe-Leu / Leu-Phe | Fibers, Tubular structures | Aromatic interactions, Hydrophobic interactions | All-atom MD | eie.grnih.gov |

| L-FF / D-FF | Helical Nanotubes | Chirality-dependent packing, Aromatic stacking, H-bonding | All-atom MD, Controlled MD | mdpi.com |

| Phe-Phe conjugates | Nanorods (homochiral) | Chirality, Hydrophobic/hydrophilic balance, π–π stacking | All-atom MD | researchgate.net |

Table 5.1.2: Conformational Dynamics of Dipeptides Studied by MD

| Dipeptide System (Example) | Studied Dynamics/Conformations | Simulation Focus | Reference |

| Alanine Dipeptide | Isomerization between α and β conformations | Effect of interface, solvent, and kinetics | nasa.govupc.edunih.gov |

| Phenylalanine Dipeptides | Monomer and oligomer conformations, dihedral angle sampling | Self-assembly, structural properties, influence of sequence and stereochemistry | pku.edu.cneie.grnih.govnih.gov |

| Peptides with D-amino acids | Conformational preferences, rotamer sampling | Impact of D-residues on peptide structure and cyclization propensity | researchgate.net |

| Ac-Phe-NH2 | Conformational states, hydrated clusters | Solvent effects on structure and dynamics | ru.nl |

The behavior of this compound is significantly influenced by its surrounding solvent. MD simulations, particularly those employing explicit water models, allow for the detailed analysis of peptide-solvent interactions, including solvation shells, hydrogen bonding networks, and desolvation processes that drive self-assembly upc.edunih.govacs.org. Studies on dipeptides at interfaces, such as air-water or lipid bilayers, highlight how the local environment can alter peptide conformation and adsorption behavior nasa.govnih.govnih.gov. For this compound, the interplay between the hydrophobic phenylalanine side chains, the polar amide groups, and the solvent will dictate its partitioning and orientation at interfaces, and its propensity to aggregate in solution eie.grresearchgate.netnih.govnih.gov. The presence of specific solvents, like hexafluoroisopropanol (HFIP), has been shown to accelerate dipeptide self-assembly by creating hydrophobic environments that promote aggregation nii.ac.jp.

The accuracy of MD simulations is critically dependent on the quality of the force field used. For dipeptide systems like this compound, selecting and validating appropriate force field parameters is paramount. Research has focused on developing and refining parameters for phenylalanine and tyrosine derivatives, often by comparing simulation results with quantum mechanical (QM) calculations frontiersin.orgresearchgate.netbiorxiv.org. These validation studies involve fitting charge parameters derived from ab initio calculations to reproduce benchmark relative energies of peptide backbones frontiersin.orgresearchgate.net. For instance, parameters compatible with established force fields like Amber ff14SB have been developed for unnatural amino acids, showing good agreement with QM structures frontiersin.orgbiorxiv.org. The choice of force field (e.g., CHARMM, AMBER, AMOEBA) can influence the description of dipeptide aggregation and conformational preferences, necessitating careful selection and validation against experimental data or high-level QM calculations nih.govacs.org.

Table 5.1.4: Force Field Approaches for Dipeptide Simulations

| Force Field Approach | Key Features / Validation Method | Application Area (Examples) | Reference |

| Amber ff14SB | Parameter development for UAA derivatives, QM validation | Phenylalanine, Tyrosine derivatives, Protein simulations | frontiersin.orgbiorxiv.org |

| CHARMM36 | Protein force field, CMAP for torsion angles | Dipeptide interfacial adsorption, aggregation | nih.govacs.org |

| AMOEBA | Polarizable force field, QM/MM integration | Dipeptide aggregation in solution | acs.org |

| QM/MM Hybrid Methods | Combines QM accuracy with MM efficiency | Detailed analysis of specific interactions, solvent effects | nsf.govresearchgate.net |

| Force Field Refinement | Adjusting parameters based on QM/experimental data | Peptides with D-amino acids, improved sampling | researchgate.net |

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum Mechanical (QM) calculations provide a highly accurate, first-principles description of molecular behavior, particularly for analyzing electronic structure and non-covalent interactions. Hybrid QM/MM methods combine the accuracy of QM for critical regions with the efficiency of Molecular Mechanics (MM) for the rest of the system, making them suitable for larger biomolecular systems.

QM and QM/MM calculations are essential for dissecting the nature and strength of non-covalent interactions that govern the behavior of this compound. These interactions include hydrogen bonding, π–π stacking, and van der Waals forces, which are critical for molecular recognition, self-assembly, and conformational stability nih.govnsf.govacs.orgscispace.comusu.eduacs.orgnih.govresearchgate.netcsic.esrsc.org. For phenylalanine-containing dipeptides, the aromatic rings are central to π–π and CH–π interactions, which are significantly influenced by the electronic properties of the rings and their relative orientation acs.orgacs.orgnih.govrsc.org. Energy decomposition analyses (EDA) using QM methods can quantify the contributions of electrostatic, dispersion, and exchange-repulsion forces to these interactions acs.orgscispace.comcsic.esresearchgate.net. For instance, studies on phenylalanine dimers have shown that interactions are stabilized by a combination of these forces, with specific orientations leading to favorable stacking acs.orgrsc.org. The presence of a D-amino acid residue might subtly alter these interactions due to conformational differences. QM calculations are also used to validate and parameterize classical force fields by providing accurate interaction energies and geometries frontiersin.orgresearchgate.netbiorxiv.org.

Table 5.2.1: Non-Covalent Interactions Analyzed by QM Methods in Dipeptides

| Interaction Type | QM/Computational Method Used (Examples) | Key Findings / Relevance to Dipeptides | Reference |

| π–π Stacking | DFT (e.g., M06-2X), SAPT, NBO, Energy Decomposition Analysis (EDA) | Stabilization of aromatic rings, orientation-dependent strength | acs.orgscispace.comacs.orgnih.govrsc.org |

| Hydrogen Bonding | DFT, QM/MM, NBO, QTAIM | Backbone and side-chain interactions, solvent-mediated H-bonds | nih.govnsf.govresearchgate.netrsc.org |

| CH–π Interactions | DFT, Random Forest models, QM calculations | Interactions between C-H bonds and aromatic rings, biological relevance | acs.orgnih.govrsc.org |

| Electrostatic Interactions | Ab initio calculations, DFT, RESP fitting | Charge distribution, polar interactions, force field parameterization | frontiersin.orgresearchgate.netbiorxiv.orgnsf.gov |

| Van der Waals Interactions | DFT, EDA | Dispersion forces, overall binding energies | acs.orgresearchgate.net |

Energy Landscape and Stability of Assembled States

The study of energy landscapes is crucial for understanding the thermodynamic driving forces behind the self-assembly of molecules like this compound. These landscapes map out the potential energy of a system as a function of its configuration, revealing stable assembled states and the pathways connecting them. Research into peptide self-assembly indicates that intermolecular interactions, such as hydrogen bonding and π-π stacking between the aromatic phenylalanine side chains, play a significant role in defining these energy minima nih.govresearchgate.net. The stability of assembled states is governed by the balance of these attractive forces against repulsive forces and entropic contributions. Computational methods aim to identify the most stable arrangements of this compound molecules, which could correspond to specific nanostructures like nanotubes or fibers, and to quantify the energy barriers that need to be overcome for transitions between different assembled forms. While direct experimental data on the precise energy landscape of this compound is limited, studies on similar diphenylalanine (FF) systems suggest that π-π interactions between phenyl rings contribute significantly to the stability of self-assembled aggregates researchgate.netrsc.orgacs.org.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely used to investigate the electronic structure and properties of molecules and materials. Its application to this compound can provide atomic-level insights into its behavior during self-assembly. DFT calculations can accurately predict molecular geometries, interaction energies, and vibrational frequencies, which are essential for understanding molecular recognition and the formation of ordered structures.

Predicting Chiral Recognition and Packing Motifs

DFT calculations are instrumental in predicting how molecules with defined chirality, such as this compound, interact with each other and with their environment, thereby influencing their self-assembly and the resulting packing motifs researchgate.netresearchgate.netacs.org. The presence of both L and D enantiomers in this compound introduces an element of stereochemical complexity. DFT can model the specific interactions between these enantiomers and between molecules of the same chirality, revealing preferences for homochiral versus heterochiral interactions. Such studies can predict the formation of specific supramolecular architectures, like antiparallel rippled sheets or specific crystal packing arrangements, driven by these chiral recognition events rsc.orgrsc.org. For instance, DFT has been used to explore how side-chain orientations and interactions dictate packing in phenylalanine-based systems, contributing to the formation of ordered structures researchgate.netcdnsciencepub.com. Research on tryptophan self-assembly on gold surfaces, for example, has shown that DFT can accurately predict energetically favored heterochiral configurations due to specific molecule-surface and molecule-molecule interactions, highlighting its capability in predicting chiral recognition phenomena researchgate.net.

Structural Prediction and Refinement of Assembled Structures

DFT can be employed to predict the most stable low-energy structures of assembled this compound, such as molecular clusters or initial nuclei for larger aggregates. By calculating the energies of various possible configurations, DFT helps in refining proposed structural models derived from experimental data or other simulation methods. For phenylalanine-based peptides, DFT has been used to analyze conformational preferences and interactions that stabilize assembled structures like nanotubes cdnsciencepub.comnih.govru.nl. These calculations provide high-accuracy data on bond lengths, bond angles, and dihedral angles, which can then be used to refine the atomic models of the self-assembled states, ensuring greater accuracy in understanding their properties.

Coarse-Grained Models and Mesoscale Simulations

While atomistic simulations provide detailed molecular insights, they are computationally expensive for studying large-scale self-assembly processes. Coarse-grained (CG) models and mesoscale simulations offer a way to bridge this gap by representing groups of atoms as single "beads" or "particles," allowing for the simulation of larger systems over longer timescales cecam.orgmdpi.commit.edu.

Simulating Larger Scale Self-Assembly Processes

Coarse-grained models are developed to capture the essential physics of self-assembly for systems like this compound, enabling the simulation of how many molecules come together to form macroscopic structures cecam.orgmit.eduarizona.edu. These models simplify the molecular representation, allowing researchers to explore the kinetics and thermodynamics of assembly processes that would be intractable with atomistic detail. For dipeptides, CG simulations can model the formation of larger aggregates, such as bundles of nanotubes or extended fibrillar networks, providing insights into the pathways and intermediate structures involved in these larger-scale phenomena nih.govnih.gov. The development of CG models for peptides often involves parameterization based on atomistic simulations or experimental data to accurately represent interactions like hydrogen bonding and π-π stacking mit.eduarizona.edu.

Predicting Morphological Transitions and Phase Behavior

Mesoscale simulations employing coarse-grained models are adept at predicting how changes in environmental conditions (e.g., concentration, temperature, solvent) can lead to morphological transitions in self-assembled structures of this compound csic.es. These simulations can reveal the complex phase behavior of such systems, including the formation of different nanostructures (e.g., tubes, fibers, spheres) or transitions between them. For example, studies on similar peptide systems have shown how variations in concentration can lead to shape transitions from nanotubes to vesicles rsc.orgacs.org. By simulating the collective behavior of many peptide molecules, mesoscale approaches can map out the phase diagrams of these systems and predict the conditions under which specific morphologies emerge or transform.

Vi. Advanced Academic Research Applications of L Phe D Phe Nh2 Based Materials

Biomaterials Science and Bioinspired Systems (for in vitro studies)

Hydrogel Scaffolds for in vitro Cell Culture Substrates

Peptide-based hydrogels derived from phenylalanine-containing dipeptides and related structures have demonstrated significant potential as scaffolds for in vitro cell culture nih.govnist.govacs.orgsigmaaldrich.com. These hydrogels self-assemble into three-dimensional nanofibrous networks that provide a supportive microenvironment for cells. For instance, studies involving related dipeptides and longer peptides with phenylalanine motifs have shown their ability to support the adhesion, proliferation, and growth of various cell types, including fibroblasts and stem cells nih.govacs.org. The non-toxic nature of these peptide materials is crucial for cell viability nih.gov. Research has also indicated the formation of cellular spheroids on these hydrogel scaffolds, suggesting their utility in advanced 3D cell culture applications nih.gov.

Table 1: Cell Viability in Peptide Hydrogel Scaffolds

| Peptide Hydrogel Type (Related Structures) | Cell Type Studied | Reported Cell Viability | Reference |

| D-P1 (Pentapeptide with D-Phe) | HeLa cells, EB | Non-toxic | nih.gov |

| MAX8 (β-hairpin peptide) | Various | >99% | nist.gov |

| Fmoc-3F-Phe-Arg-NH2 / Fmoc-3F-Phe-Asp-OH | NIH 3T3 Fibroblasts | Supported growth | acs.org |

| General Peptide Hydrogels | Various | >95% | sigmaaldrich.com |

Note: Data presented are from studies on related peptide hydrogelators due to limited specific data for (L)-Phe-(D)-Phe-NH2.

Design Principles for Synthetic Extracellular Matrix Mimics

The design of synthetic materials that can recapitulate the complex biological cues of the native extracellular matrix (ECM) is a key goal in biomaterials science nih.govresearchgate.net. Peptide hydrogels, including those based on phenylalanine dipeptides, are well-suited for this purpose. Their self-assembled nanofibrous structures can mimic the physical architecture of the ECM acs.org. Furthermore, design principles often involve incorporating specific peptide sequences that mimic cell-binding motifs, such as the RGD sequence found in fibronectin, to promote cell adhesion and signaling acs.orgnih.govresearchgate.netacs.org. The ability to tune the mechanical properties, such as stiffness and elasticity, of these hydrogels through controlled self-assembly also allows for better replication of the diverse biophysical characteristics of the ECM nist.govacs.org.

Self-Assembled Systems for Enzyme Immobilization and Stability Enhancement

Self-assembled peptide hydrogels offer a versatile platform for immobilizing enzymes, thereby enhancing their stability and reusability frontiersin.orgacs.org. The hydrogel network can physically entrap enzymes, protecting them from denaturation and degradation in challenging environments. Studies involving Fmoc-amino acid derivatives, which share structural similarities with Phe-Phe dipeptides, have demonstrated improved activity and stability of immobilized enzymes such as laccase, horseradish peroxidase, and α-chymotrypsin acs.org. Protease-triggered self-assembly systems, which can utilize peptide precursors that cleave to form gel structures, are also explored for enzyme immobilization applications frontiersin.org. The stable, porous network of the hydrogel provides a microenvironment that can maintain enzyme conformation and function over extended periods.

Controlled Release Systems (as delivery vehicles for model molecules)

Encapsulation Strategies for Small Molecules and Dyes within Gels

Peptide hydrogels based on phenylalanine dipeptides and related structures serve as effective matrices for encapsulating and delivering a variety of molecules, including small molecules, dyes, and proteins acs.orgacs.orgnih.govresearchgate.netugent.beresearchgate.net. The encapsulation process typically involves mixing the target molecule with the peptide precursor solution before or during the gelation process. The resulting hydrogel network entraps the molecules within its porous structure. For example, studies have reported the encapsulation of model dyes, demonstrating slow release profiles acs.orgnih.gov. Furthermore, research has explored the encapsulation of proteins and bioactive compounds like anthocyanins within peptide hydrogels, highlighting their potential for delivering therapeutic agents and functional ingredients acs.orgresearchgate.net. The choice of peptide sequence and gelation conditions can influence the encapsulation efficiency and the loading capacity of the hydrogel acs.orgresearchgate.net.

Mechanistic Studies of Controlled Release from Peptide Hydrogels/Nanostructures

The release of encapsulated molecules from peptide hydrogels is governed by several mechanisms, often dependent on the hydrogel's structure and composition acs.orgugent.be. Common release mechanisms include diffusion of the payload through the hydrogel network, swelling of the hydrogel, and degradation of the peptide matrix. Studies on related peptide hydrogels indicate that the release rate can be modulated by factors such as the molecular weight of the encapsulated substance, the hydrogel's crosslinking density, and its response to external stimuli like pH or temperature acs.orgugent.be. For instance, the release rate of proteins from hydrogels has been shown to decrease with increasing payload molecular weight acs.org. In some systems, the release mechanism may involve the erosion of the hydrogel, providing a generally applicable controlled release platform ugent.be. Understanding these mechanisms is crucial for designing hydrogels with tailored release kinetics for specific applications.

Supramolecular Catalysis and Biocatalysis

The ability of peptides to self-assemble into ordered nanostructures, such as fibers or vesicles, can create confined environments that influence chemical reactions. These supramolecular assemblies can act as scaffolds, localizing reactants and catalysts, thereby enhancing reaction efficiency and selectivity.

Self-assembled structures derived from peptides can mimic cellular compartments, providing microenvironments that control reaction kinetics and pathways. For this compound, its specific sequence and chirality can dictate the morphology and properties of these assemblies, potentially leading to the formation of well-defined pores or internal spaces suitable for hosting catalytic species or substrates. Research in this area would focus on characterizing the self-assembly behavior of this compound under various conditions (e.g., pH, solvent, concentration) and demonstrating how these assembled structures can compartmentalize chemical reactions. This might involve encapsulating enzymes or small molecule catalysts within the peptide nanostructures, thereby creating localized reaction zones. The precise arrangement of amino acid residues within these compartments can influence substrate access and product egress, akin to biological membrane-bound organelles.

When enzymes are immobilized or confined within peptide-based supramolecular scaffolds, their activity and stability can be significantly enhanced. For this compound assemblies, this could translate to improved biocatalytic conversion rates. The scaffold might provide a favorable microenvironment that stabilizes the enzyme's active conformation, increases local substrate concentration, or facilitates cofactor regeneration. Studies would typically involve comparing the catalytic efficiency of an enzyme in solution versus when it is incorporated into the this compound supramolecular structure. Metrics such as turnover number, Michaelis-Menten constants (Km), and maximum reaction velocity (Vmax) would be analyzed to quantify the enhancement. The mixed chirality of this compound might also play a role in orienting chiral substrates or cofactors, further boosting stereoselective biocatalysis.

Chiral Recognition and Separation Technologies